![molecular formula C11H17ClN2 B3055621 [(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 65875-44-7](/img/structure/B3055621.png)
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine
Overview
Description
This compound, also known as clephedrone, is a psychoactive substance that belongs to the class of amphetamines. It has a molecular weight of 212.72 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N1-(4-chlorobenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . The InChI code is 1S/C11H17ClN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.72 g/mol . The density is 1.112 g/mL at 25 °C .Scientific Research Applications
- 4-CMA has been investigated for its potential as an antitumor and cytotoxic agent. Researchers synthesized derivatives and evaluated their effects on human tumor cell lines. Notably, some compounds demonstrated potent activity against prostate cancer .
- Thiazole derivatives , including 4-CMA , have shown antimicrobial activity. For instance, sulfathiazole , a related compound, is used as an antimicrobial drug. Investigating the antimicrobial potential of 4-CMA could lead to novel therapeutic agents .
- Thiazoles are also relevant in antifungal research. Abafungin , a thiazole-based antifungal drug, highlights the importance of this scaffold. Further exploration of 4-CMA derivatives may reveal additional antifungal properties .
- Indole derivatives , which share structural similarities with 4-CMA , have been studied for their anti-HIV potential. Researchers synthesized compounds and screened them against HIV-1 and HIV-2 strains. Investigating 4-CMA in this context could yield valuable insights .
- Although not extensively explored, thiazoles have shown promise as neuroprotective agents. Investigating 4-CMA for its impact on neuronal health and neurodegenerative diseases could be worthwhile .
- Thiazole serves as a parent material for various chemical compounds. It plays a role in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Understanding the reactivity of 4-CMA derivatives can contribute to this field .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antifungal Applications
Anti-HIV Activity
Neuroprotective Effects
Chemical Reaction Accelerators
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules , suggesting that this compound might interact with its targets to modulate neurotransmitter systems.
Biochemical Pathways
Result of Action
Similar compounds have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWIUHREBRXUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392611 | |
Record name | [(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine | |
CAS RN |
65875-44-7 | |
Record name | [(4-chlorophenyl)methyl][2-(dimethylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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